molecular formula C11H7N3OS2 B13067445 Bis(thiophen-2-YL)-1,2,4-triazin-3-OL

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL

Katalognummer: B13067445
Molekulargewicht: 261.3 g/mol
InChI-Schlüssel: NDZHLKNTFIHCKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL is a heterocyclic compound that features a triazine ring fused with thiophene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(thiophen-2-YL)-1,2,4-triazin-3-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation reaction between thiophene derivatives and triazine precursors. The reaction conditions often include the use of catalysts such as palladium or nickel complexes, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Wissenschaftliche Forschungsanwendungen

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis(thiophen-2-YL)-1,2,4-triazin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction or metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL is unique due to its combination of thiophene and triazine rings, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .

Eigenschaften

Molekularformel

C11H7N3OS2

Molekulargewicht

261.3 g/mol

IUPAC-Name

5,6-dithiophen-2-yl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H7N3OS2/c15-11-12-9(7-3-1-5-16-7)10(13-14-11)8-4-2-6-17-8/h1-6H,(H,12,14,15)

InChI-Schlüssel

NDZHLKNTFIHCKN-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=NC(=O)NN=C2C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.